![molecular formula C19H25N3O4S B2563376 N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688053-43-2](/img/structure/B2563376.png)
N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a complex organic compound that falls under the category of quinazolinone derivatives. These compounds are well-regarded in medicinal chemistry due to their wide range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide involves multiple steps. Typically, it begins with the formation of the quinazolinone core, followed by the introduction of the dioxolo group and the butyl hexanamide side chain. The reaction conditions often involve the use of solvents like dimethylformamide or acetonitrile, with catalysts such as palladium on carbon, under inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial production, a streamlined approach involving bulk chemicals and continuous flow processes is preferred. This includes automated systems for reagent addition and temperature control, which enhances yield and purity while reducing cost and time.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide primarily undergoes the following types of reactions:
Oxidation: : Conversion to sulfoxides and sulfones.
Reduction: : Transformation of the oxo group to hydroxyl.
Substitution: : Electrophilic aromatic substitution on the quinazolinone core.
Common Reagents and Conditions
Oxidation: : Using hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: : Employing sodium borohydride or lithium aluminium hydride.
Substitution: : Utilizing halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Alcohol derivatives.
Substitution: : Halogenated or sulfonylated derivatives.
Applications De Recherche Scientifique
N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide has several applications:
Chemistry: : As a building block in organic synthesis and in the development of new materials.
Biology: : Investigated for its potential as an enzyme inhibitor and its interaction with biological macromolecules.
Medicine: : Research into its effects on cancer cells, its antiviral activity, and its potential as an anti-inflammatory agent.
Industry: : Usage in the creation of specialized polymers and coatings due to its unique chemical properties.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzyme active sites or receptor proteins, through hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can inhibit enzyme activity, alter protein function, or modulate signal transduction pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolin-4-one derivatives
Dioxoloquinazolines
Thioxoquinazolines
Uniqueness
What sets N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide apart is its unique combination of functional groups that confer distinct reactivity and biological activity profiles. Unlike many similar compounds, it can participate in a wider variety of chemical reactions, making it highly versatile for research and industrial applications.
There you have it—a detailed exploration of the multifaceted this compound. Anything else you'd like to dive into?
Propriétés
IUPAC Name |
N-butyl-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-2-3-8-20-17(23)7-5-4-6-9-22-18(24)13-10-15-16(26-12-25-15)11-14(13)21-19(22)27/h10-11H,2-9,12H2,1H3,(H,20,23)(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBDWIJZMPUUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
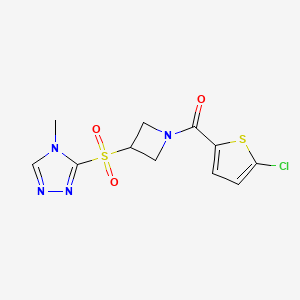
![4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2563296.png)
![1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine](/img/structure/B2563298.png)
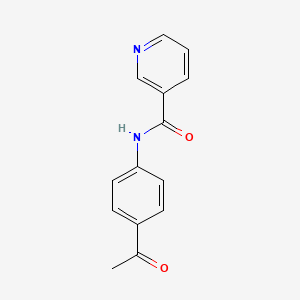
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2563301.png)
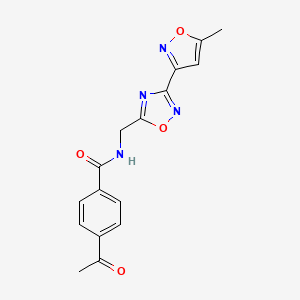
![ethyl 3-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2563306.png)
![[6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL](/img/structure/B2563309.png)
![3-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2563310.png)
![ethyl 2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2563311.png)
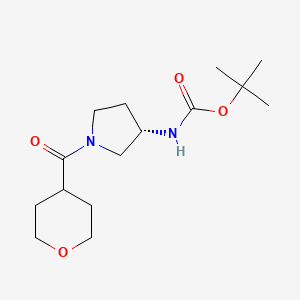
![1-{[(4-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2563314.png)
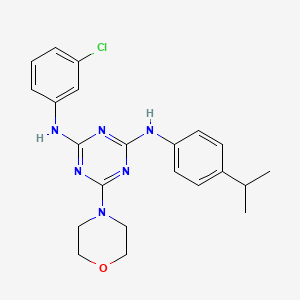
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2563316.png)
